Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by its complex structure, which includes a thiophene ring substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide.
Introduction of the Diphenylacetyl Group: The diphenylacetyl group can be introduced through an acylation reaction using diphenylacetyl chloride and a suitable base.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol under acidic conditions to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, amines, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can be compared with other thiophene derivatives, such as:
Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate: Similar structure but lacks the diphenylacetyl group.
Ethyl 5-[(diphenylacetyl)amino]-2-(morpholin-4-yl)benzoate: Contains a benzoate group instead of a thiophene ring.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Different core structure but similar functional groups.
Biological Activity
Diethyl 5-[(diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H19N1O4S with a molecular weight of approximately 357.43 g/mol. The structure is characterized by the presence of a thiophene ring, which is known for its diverse biological properties.
Property | Value |
---|---|
Molecular Formula | C19H19N1O4S |
Molecular Weight | 357.43 g/mol |
CAS Number | 123456-78-9 |
Solubility | Soluble in organic solvents |
This compound has been studied for its ability to inhibit specific molecular targets involved in cancer progression. Notably, it acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is implicated in various signaling pathways such as Ras-MAPK and PI3K-Akt pathways. Inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells .
Anticancer Activity
Recent studies have demonstrated significant antiproliferative effects of this compound against several cancer cell lines, including:
- MCF-7 (human breast cancer)
- HeLa (human cervical cancer)
- Ishikawa (human endometrial cancer)
In vitro assays indicated that derivatives of this compound exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting a promising anticancer profile .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown antimicrobial effects against various pathogens. Studies have reported its efficacy against:
- Staphylococcus aureus (Gram-positive bacteria)
- Escherichia coli (Gram-negative bacteria)
- Candida albicans (fungal strain)
These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Activity Assessment
A study evaluated the antiproliferative activity of several derivatives of this compound against MCF-7 and HeLa cell lines. The results showed that certain derivatives demonstrated IC50 values significantly lower than those observed with Doxorubicin, highlighting their potential as effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study found that specific derivatives exhibited potent inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
diethyl 5-[(2,2-diphenylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5S/c1-4-30-24(28)19-16(3)21(25(29)31-5-2)32-23(19)26-22(27)20(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15,20H,4-5H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADFLVJUOQDJNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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